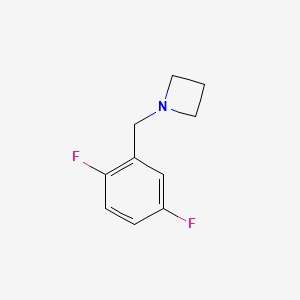
2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a valuable molecule in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a 2,4,6-trifluorophenyl group can be reacted with thioamide in the presence of a suitable catalyst to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, industrial methods often incorporate purification steps like recrystallization and chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
科学研究应用
2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its potency .
相似化合物的比较
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-(4-Pyridyl)thiazole-4-carboxylic Acid
- 2-(Trifluoromethyl)thiazole-4-carboxylic Acid
Uniqueness
What sets 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid apart is its trifluoromethyl group, which imparts unique electronic and steric properties. This makes it more reactive and potentially more effective in various applications compared to other thiazole derivatives .
属性
分子式 |
C10H4F3NO2S |
|---|---|
分子量 |
259.21 g/mol |
IUPAC 名称 |
2-(2,4,6-trifluorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H4F3NO2S/c11-4-1-5(12)8(6(13)2-4)9-14-7(3-17-9)10(15)16/h1-3H,(H,15,16) |
InChI 键 |
SZWMFSRMSFCGMW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)C2=NC(=CS2)C(=O)O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


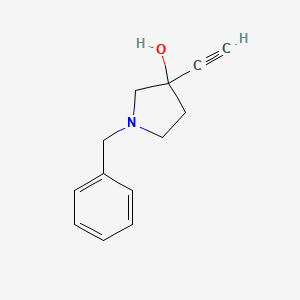





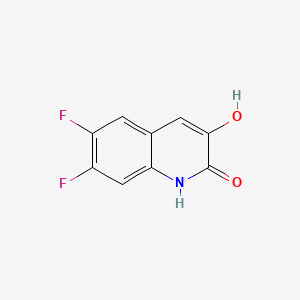
![4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B13685831.png)
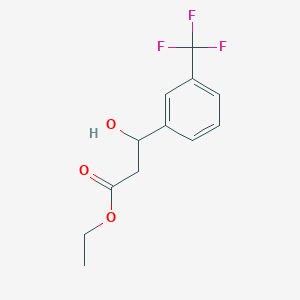

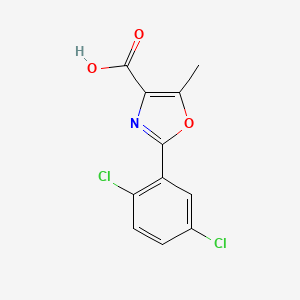

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate](/img/structure/B13685857.png)
